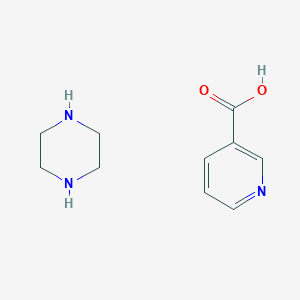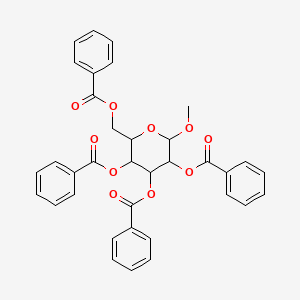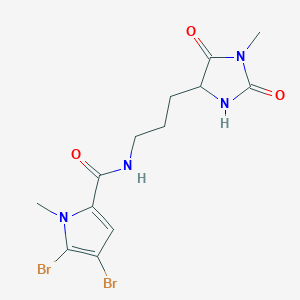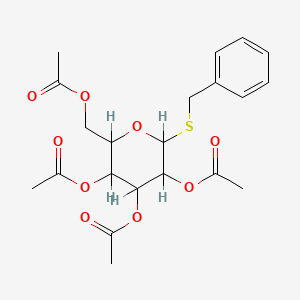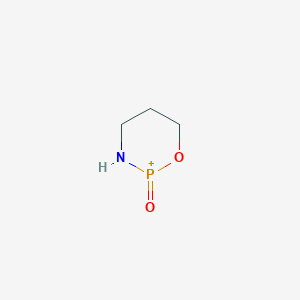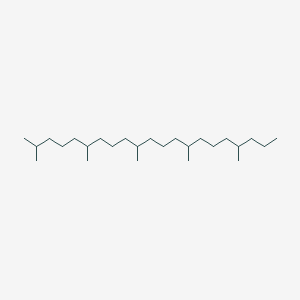
2,6,10,14,18-PENTAMETHYLHENEICOSANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14,18-PENTAMETHYLHENEICOSANE is a long-chain hydrocarbon with the molecular formula C26H54. It is a waxy solid at room temperature and is characterized by the presence of five methyl groups attached to the carbon chain at positions 2, 6, 10, 14, and 18 . This compound is known for its hydrophobic nature, stability, and resistance to oxidation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE can be synthesized through various chemical reactions, including rearrangement reactions and alkylation reactions under acidic or basic catalysis . In laboratory settings, it is often prepared by the alkylation of smaller hydrocarbons using methylating agents.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic alkylation of long-chain hydrocarbons. This process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,6,10,14,18-PENTAMETHYLHENEICOSANE primarily undergoes substitution reactions due to the presence of multiple methyl groups. It is relatively resistant to oxidation and reduction under standard conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include halogens for halogenation reactions and strong acids or bases for catalyzing substitution reactions .
Major Products: The major products formed from reactions involving this compound are typically halogenated derivatives or other substituted hydrocarbons .
Aplicaciones Científicas De Investigación
2,6,10,14,18-PENTAMETHYLHENEICOSANE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6,10,14,18-PENTAMETHYLHENEICOSANE is primarily based on its hydrophobic nature. It interacts with other hydrophobic molecules and surfaces, forming stable, protective layers. This property is exploited in its use as a lubricant and protective agent .
Comparación Con Compuestos Similares
2,6,10,14,18-Pentamethyleicosane (C25H52): Similar in structure but with one less carbon atom.
2,6,10,14,18-Pentamethylhexacosane (C26H54): Similar in structure but with a different arrangement of methyl groups.
Uniqueness: 2,6,10,14,18-PENTAMETHYLHENEICOSANE is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. Its stability and resistance to oxidation make it particularly valuable in industrial applications .
Propiedades
IUPAC Name |
2,6,10,14,18-pentamethylhenicosane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-8-13-23(4)16-10-17-25(6)20-12-21-26(7)19-11-18-24(5)15-9-14-22(2)3/h22-26H,8-21H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYOQEAJTHSPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423845 |
Source


|
| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66519-77-5 |
Source


|
| Record name | Heneicosane, 2,6,10,14,18-pentamethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

